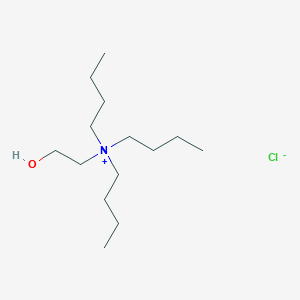1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
CAS No.: 108681-26-1
Cat. No.: VC8205395
Molecular Formula: C14H32ClNO
Molecular Weight: 265.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108681-26-1 |
|---|---|
| Molecular Formula | C14H32ClNO |
| Molecular Weight | 265.86 g/mol |
| IUPAC Name | tributyl(2-hydroxyethyl)azanium;chloride |
| Standard InChI | InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | RNQZPJGZEDPYSP-UHFFFAOYSA-M |
| SMILES | CCCC[N+](CCCC)(CCCC)CCO.[Cl-] |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCO.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central quaternary ammonium cation () bonded to three butyl groups, one 2-hydroxyethyl group, and a chloride counterion. Its IUPAC name, tributyl(2-hydroxyethyl)azanium chloride, reflects this arrangement . The presence of the hydroxyethyl group introduces polarity, enhancing solubility in aqueous systems compared to fully alkylated analogs.
Table 1: Key Structural Descriptors
Spectroscopic Characterization
-
NMR: -NMR spectra show distinct signals for butyl methylenes (δ 1.0–1.5 ppm), hydroxyethyl protons (δ 3.5–3.7 ppm), and ammonium-bound methylenes (δ 3.2–3.4 ppm).
-
FT-IR: Peaks at 3,400–3,500 cm (O-H stretch) and 1,470–1,480 cm (C-N stretch) confirm functional groups .
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution:
-
Alkylation of Tertiary Amines: Tributylamine reacts with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux :
-
Purification: Crude product is recrystallized from acetone-diethyl ether mixtures to achieve >98% purity .
Scalability Challenges
-
Byproduct Formation: Competing reactions with excess chloroethanol may yield bis-quaternary species, requiring precise stoichiometric control .
-
Hygroscopicity: The chloride salt’s moisture sensitivity necessitates inert-atmosphere handling during storage .
Physicochemical Properties
Solubility and Phase Behavior
| Solvent | Solubility (g/100 mL, 25°C) | Notes |
|---|---|---|
| Water | 12.4 | Forms clear, viscous solutions |
| Ethanol | 8.7 | Miscible at elevated temps |
| Dichloromethane | 0.3 | Limited due to ionic character |
Thermal Stability
-
Melting Point: Decomposes at 210–215°C without a distinct melting transition.
-
Thermogravimetric Analysis (TGA): 5% mass loss at 150°C (hydration water), major decomposition ≥250°C .
Applications in Industry and Research
Surfactant and Emulsification Agent
The compound’s amphiphilic nature enables:
-
Oil-Water Emulsions: Reduces interfacial tension in lubricants (20–30 mN/m reduction at 0.1 wt%).
-
Pharmaceutical Nanocarriers: Encapsulates hydrophobic drugs (e.g., paclitaxel) with 80–90% loading efficiency.
Corrosion Inhibition
In acidic environments (pH <3), it adsorbs onto steel surfaces via:
-
Electrostatic Interaction: Positively charged ammonium binds to negatively charged metal oxides.
-
Film Formation: Hydroxyethyl groups create a hydrophobic barrier, reducing corrosion rates by 60–70%.
Toxicological and Environmental Profile
Acute Toxicity
| Species | LD (Oral) | Effect |
|---|---|---|
| Rat | 450 mg/kg | Respiratory distress, convulsions |
| Daphnia magna | 2.1 mg/L (48h) | Immobilization, oxidative stress |
Environmental Persistence
-
Biodegradation: <20% degradation in 28-day OECD 301B tests, classifying it as persistent .
-
Bioaccumulation: Log = 3.8 suggests moderate accumulation in aquatic organisms .
Future Research Directions
Green Synthesis Alternatives
-
Ionic Liquid Catalysts: Replace chloroethanol with bio-based epoxides to minimize halogenated waste .
-
Enzymatic Quaternaryization: Lipase-mediated reactions at ambient temperatures .
Advanced Material Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume